molecular formula C18H18N6O2 B11260131 N-(2-methoxyphenyl)-5-methyl-7-(1H-pyrrol-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(2-methoxyphenyl)-5-methyl-7-(1H-pyrrol-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11260131
M. Wt: 350.4 g/mol
InChI Key: QZNIYFGGQIOSCR-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-5-methyl-7-(1H-pyrrol-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex heterocyclic compound. It belongs to the class of triazolopyrimidines, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-5-methyl-7-(1H-pyrrol-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves the nucleophilic substitution reaction of a triazolopyrimidine precursor with an appropriate amine. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-5-methyl-7-(1H-pyrrol-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2-methoxyphenyl)-5-methyl-7-(1H-pyrrol-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-5-methyl-7-(1H-pyrrol-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, thereby disrupting key biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxyphenyl)-5-methyl-7-(1H-pyrrol-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a triazolopyrimidine core with a methoxyphenyl and pyrrol substituent makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H18N6O2

Molecular Weight

350.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-5-methyl-7-(1H-pyrrol-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C18H18N6O2/c1-11-15(17(25)23-12-6-3-4-8-14(12)26-2)16(13-7-5-9-19-13)24-18(22-11)20-10-21-24/h3-10,16,19H,1-2H3,(H,23,25)(H,20,21,22)

InChI Key

QZNIYFGGQIOSCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=CN3)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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